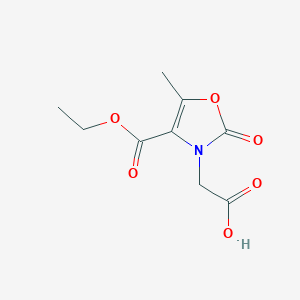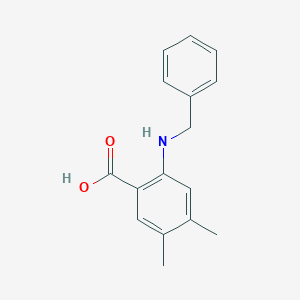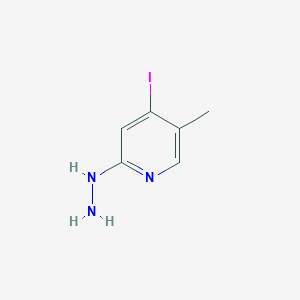
(4-(tert-Butyl)phenyl)trichlorosilane
Übersicht
Beschreibung
(4-(tert-Butyl)phenyl)trichlorosilane: is an organosilicon compound characterized by a phenyl ring substituted with a tert-butyl group and three chlorine atoms attached to a silicon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)phenyl)trichlorosilane typically involves the reaction of 4-(tert-butyl)phenol with trichlorosilane under specific conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. The process may require the use of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
(4-(tert-Butyl)phenyl)trichlorosilane: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form 4-(tert-butyl)phenylsilanol .
Reduction: : Reduction reactions may lead to the formation of 4-(tert-butyl)phenylsilane .
Substitution: : Substitution reactions can occur at the silicon atom, replacing chlorine atoms with other groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and metal catalysts.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles can be used to replace chlorine atoms, depending on the desired product.
Major Products Formed
4-(tert-Butyl)phenylsilanol: : Formed through oxidation.
4-(tert-Butyl)phenylsilane: : Formed through reduction.
Substituted derivatives: : Various nucleophiles can lead to different substituted products.
Wissenschaftliche Forschungsanwendungen
(4-(tert-Butyl)phenyl)trichlorosilane: has several applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Employed in the modification of biomolecules and in the study of biological systems.
Medicine: : Investigated for potential therapeutic uses, such as in drug delivery systems.
Industry: : Utilized in the production of materials with specific properties, such as coatings and adhesives.
Wirkmechanismus
The mechanism by which (4-(tert-Butyl)phenyl)trichlorosilane exerts its effects depends on the specific application. For example, in organic synthesis, it may act as a precursor to other compounds through substitution reactions. The molecular targets and pathways involved vary based on the reaction conditions and the presence of catalysts.
Vergleich Mit ähnlichen Verbindungen
(4-(tert-Butyl)phenyl)trichlorosilane: can be compared to other similar compounds, such as 4-(tert-butyl)phenylsilanol and 4-(tert-butyl)phenylsilane . These compounds differ in their functional groups and reactivity, highlighting the uniqueness of This compound in terms of its chemical properties and applications.
List of Similar Compounds
4-(tert-Butyl)phenylsilanol
4-(tert-Butyl)phenylsilane
4-(tert-Butyl)phenol
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)-trichlorosilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl3Si/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLUIWDAQSSNIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















